[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[153103,5011,13]henicos-14-en-10-yl] hexadecanoate is a complex organic molecule with a unique structure It is characterized by multiple functional groups, including methoxy, dimethyl, oxazolyl, and hexadecanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the various functional groups. Key steps include:
Formation of the tetracyclic core: This step involves cyclization reactions using appropriate precursors and catalysts.
Introduction of the oxazolyl group: This is achieved through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Attachment of the hexadecanoate moiety: This step involves esterification using hexadecanoic acid and a suitable activating agent, such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound [8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of prodrugs or targeted delivery systems.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable tool for industrial applications.
Mechanism of Action
The mechanism of action of [8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] octadecanoate
- [8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] dodecanoate
Uniqueness
The uniqueness of [8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate lies in its specific combination of functional groups and its tetracyclic core structure. This combination imparts unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C51H77NO10 |
---|---|
Molecular Weight |
864.2 g/mol |
IUPAC Name |
[8-[3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate |
InChI |
InChI=1S/C51H77NO10/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-25-46(53)61-45-32-42(37(5)48(56-8)36(4)24-22-23-34(2)28-40-33-57-38(6)52-40)60-50(55)49-43(59-49)30-39-29-41(58-47(54)31-39)35(3)26-27-44-51(45,7)62-44/h22-24,26-28,33,35,37,39,41-45,48-49H,9-21,25,29-32H2,1-8H3 |
InChI Key |
ZFYKZAKRJRNXGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(OC(=O)C2C(O2)CC3CC(C(C=CC4C1(O4)C)C)OC(=O)C3)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.